molecular formula C9H12N2O3S B2719765 2-(Benzenesulfonyl)propionic acid hydrazide CAS No. 886499-82-7

2-(Benzenesulfonyl)propionic acid hydrazide

Cat. No.: B2719765
CAS No.: 886499-82-7
M. Wt: 228.27
InChI Key: PBEHFANEAMNSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Benzenesulfonyl)propionic acid hydrazide” is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is not intended for human or veterinary use and is used only for research.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydrazides and their derivatives are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds .

Scientific Research Applications

Bioactive Potential

Benzenesulfonyl hydrazones, closely related to 2-(Benzenesulfonyl)propionic acid hydrazide, exhibit a broad spectrum of bioactivity. They have been identified to possess antibacterial, antifungal, anticancer, antidepressant properties, and activities against Alzheimer's disease. Moreover, they show insecticidal activity and the ability to inhibit enzyme activity. This diverse bioactive potential underscores their significance in medicinal chemistry and drug development (Łukasz Popiołek, 2021).

Chemical Synthesis Optimization

Studies have delved into optimizing the synthesis conditions for compounds like this compound. The kinetic relationships of arenesulfonation of related hydrazides were examined, leading to optimized synthesis conditions that utilize aqueous-organic solvents. This research is crucial for enhancing the efficiency and environmental sustainability of producing such compounds (T. P. Kustova et al., 2016).

Material Science Applications

In the field of materials science, derivatives of benzenesulfonyl hydrazides have been investigated as nucleating agents for poly(L-lactic acid), showing the potential to improve the material's crystallization, processability, and thermal properties. This application highlights the role of such compounds in developing advanced materials with enhanced characteristics (N. Kawamoto et al., 2007).

Environmental Remediation

The development of sensors for detecting heavy metals in the environment has also been explored using derivatives of benzenesulfonyl hydrazide. Such compounds have been employed in fabricating sensitive and selective sensors for mercury ions, demonstrating their applicability in monitoring and remediating environmental pollution (M. Arshad et al., 2015).

Antimicrobial Activity

Explorations into the antimicrobial activity of sulfonamides and sulfonyl hydrazones have revealed their potential in combating microbial infections. These studies provide insights into designing new antimicrobial agents based on benzenesulfonyl hydrazide derivatives, which could offer new avenues for treating resistant bacterial strains (H. Aslan et al., 2012).

Safety and Hazards

“2-(Benzenesulfonyl)propionic acid hydrazide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and heating may cause a fire. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place, kept cool, and protected from sunlight .

Properties

IUPAC Name

2-(benzenesulfonyl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7(9(12)11-10)15(13,14)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHFANEAMNSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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